2,6-Bis(phenylsulfanyl)benzoic acid
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Overview
Description
2,6-Bis(phenylsulfanyl)benzoic acid is an organic compound with the molecular formula C19H14O2S2 It is characterized by the presence of two phenylsulfanyl groups attached to the 2 and 6 positions of a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(phenylsulfanyl)benzoic acid typically involves the introduction of phenylsulfanyl groups to a benzoic acid derivative. One common method is the reaction of 2,6-dihalobenzoic acid with thiophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(phenylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Thiophenol, potassium carbonate, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzoic acid derivatives without phenylsulfanyl groups.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Bis(phenylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving sulfur-containing functional groups.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-Bis(phenylsulfanyl)benzoic acid largely depends on its interactions with other molecules. The phenylsulfanyl groups can engage in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(trifluoromethyl)benzoic acid: Similar in structure but with trifluoromethyl groups instead of phenylsulfanyl groups.
2,6-Dihalobenzoic acids: Compounds with halogen atoms at the 2 and 6 positions.
2,6-Dimethylbenzoic acid: Contains methyl groups instead of phenylsulfanyl groups.
Uniqueness
2,6-Bis(phenylsulfanyl)benzoic acid is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical properties and reactivity. These groups can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for specialized applications in research and industry.
Properties
CAS No. |
13224-86-7 |
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Molecular Formula |
C19H14O2S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2,6-bis(phenylsulfanyl)benzoic acid |
InChI |
InChI=1S/C19H14O2S2/c20-19(21)18-16(22-14-8-3-1-4-9-14)12-7-13-17(18)23-15-10-5-2-6-11-15/h1-13H,(H,20,21) |
InChI Key |
GYTLFXNSVIMCLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C(=CC=C2)SC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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